molecular formula C₃₀H₂₉N₅O₄S B154520 Fiduxosin CAS No. 208993-54-8

Fiduxosin

Cat. No. B154520
M. Wt: 555.6 g/mol
InChI Key: WDTAYDBPNYFWDR-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fiduxosin is an alpha(1)-adrenoceptor antagonist that exhibits a higher affinity for alpha(1A)- and alpha(1D)-adrenoceptors compared to alpha(1B)-adrenoceptors. This selectivity is hypothesized to provide a superior clinical profile for the treatment of lower urinary tract symptoms, particularly those suggestive of benign prostatic obstruction .

Synthesis Analysis

The synthesis of fiduxosin involves a convergent strategy that includes the preparation of an enantiomerically pure 3,4-cis-disubstituted pyrrolidine and a 2,3,5-trisubstituted thienopyrazine. Key steps in the synthesis include a [3+2] cycloaddition of an enantiopure azomethine ylide, diastereoselective crystallization, and a regiospecific condensation to prepare the thienopyrazine core .

Molecular Structure Analysis

While the specific molecular structure analysis of fiduxosin is not detailed in the provided papers, the synthesis process indicates a complex structure involving a pyrrolidine and thienopyrazine moiety. The structure is likely characterized by stereochemistry that is critical for its selective binding to alpha(1)-adrenoceptor subtypes .

Chemical Reactions Analysis

Fiduxosin's chemical reactions in synthesis involve a cycloaddition, crystallization, reduction of an O-aryl lactone, and cyclization to form an ether. Additionally, a regiospecific halogen substitutive deamination is used to prepare the trisubstituted pyrazine .

Physical and Chemical Properties Analysis

The pharmacokinetics of fiduxosin have been studied in healthy elderly male subjects. Fiduxosin exhibits dose-independent and time-invariant pharmacokinetics over a 30-120 mg/day dose range under fasting conditions. Steady-state is achieved by day 7 with a Tmax (time to maximum plasma concentration) range of 1.8-7.8 hours, and the drug's clearance and volume of distribution indicate extensive distribution and moderate clearance .

Relevant Case Studies

In a study conducted on conscious dogs, fiduxosin demonstrated dose- and time-dependent blockade of intraurethral pressure (IUP) and mean arterial pressure (MAP) pressor effects induced by phenylephrine. The study showed that fiduxosin has a 7.5-fold selectivity for IUP over MAP, which is higher than that of tamsulosin and terazosin, two other clinical standards. Unlike tamsulosin and terazosin, fiduxosin did not cause a change in arterial pressure, supporting its potential for treating lower urinary tract symptoms without significant hypotensive side effects .

Scientific Research Applications

Fiduxosin's Role in Understanding Unobserved Heterogeneity

Fiduxosin has been instrumental in understanding unobserved heterogeneity in the context of partial least squares structural equation modeling (PLS-SEM), specifically through the application of the finite mixture PLS (FIMIX-PLS) module. This has been pivotal for social science researchers in identifying and treating unobserved heterogeneity in their studies, enhancing the precision and reliability of their research findings (Hair et al., 2016).

Advancements in Formative Research in Education

In the realm of educational research, Fiduxosin has contributed to advancing the understanding of formative research (FI) in initial teacher training. This research has emphasized the significance of FI in enabling teachers in training to incorporate research as part of their training process, leading to improved educational practices and decision-making based on evidence. The findings highlight the potential misalignment of FI with the pedagogical dimension, suggesting a need for a more comprehensive definition and understanding of FI in education (Cabrales Lara, 2021).

Contribution to Clinical Infectious Disease Studies

In clinical studies, specifically relating to Clostridium difficile infection (CDI), Fiduxosin has played a critical role. Research comparing Fidaxomicin and Vancomycin in treating CDI has shown that Fiduxosin (under the name Fidaxomicin) is noninferior to Vancomycin for curing CDI and superior for reducing CDI recurrences. This has substantial implications for patient outcomes in infectious diseases, indicating Fiduxosin's potential in improving treatment results for CDI (Crook et al., 2012).

Implications in Food Industry and Artificial Intelligence

In a broader context, Fiduxosin has been linked to advancements in the food industry, particularly through the integration of artificial intelligence (AI) and machine learning (ML). Research has identified the potential of AI and ML in enhancing the performance of the food industry, suggesting that technologies related to Fiduxosin can play a role in optimizing operations and improving the overall value of the food business. This marks a significant step towards integrating sophisticated technologies in traditional industries for enhanced efficiency and economic benefits (Kler et al., 2022).

Safety And Hazards

Safety measures include wearing safety goggles with side-shields, protective gloves, and impervious clothing. It is also recommended to use suitable respiratory protection and to keep the product away from drains, water courses, or the soil .

properties

IUPAC Name

5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O4S/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37)/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTAYDBPNYFWDR-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017163
Record name Fiduxosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fiduxosin

CAS RN

208993-54-8
Record name Fiduxosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208993-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fiduxosin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208993548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fiduxosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FIDUXOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9O92HYT6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fiduxosin
Reactant of Route 2
Fiduxosin
Reactant of Route 3
Fiduxosin
Reactant of Route 4
Reactant of Route 4
Fiduxosin
Reactant of Route 5
Fiduxosin
Reactant of Route 6
Fiduxosin

Citations

For This Compound
138
Citations
AR Haight, AE Bailey, WS Baker, MH Cain… - … process research & …, 2004 - ACS Publications
Fiduxosin (1) has been under development at Abbott Laboratories for the treatment of benign prostatic hyperplasia. A convergent strategy required methodologies for preparation of an …
Number of citations: 71 pubs.acs.org
AA Hancock, SA Buckner, ME Brune… - … of Pharmacology and …, 2002 - ASPET
… Our studies with fiduxosin demonstrated antagonism of contractions mediated by urethral α 1 -adrenoceptors, although the potency of fiduxosin to block these sites was considerably …
Number of citations: 56 jpet.aspetjournals.org
S Dutta, Y Zhang, DJ Daszkowski… - Journal of pharmacy …, 2002 - Wiley Online Library
… The objective of this study was to determine the pharmacokinetics of fiduxosin, a novel α 1a … dose study of fiduxosin. Single once‐daily oral doses of 30, 60, 90 or 120 mg of fiduxosin or …
Number of citations: 3 onlinelibrary.wiley.com
S Dutta, Y Zhang, GR Granneman… - European journal of drug …, 2002 - Springer
… 3-fold)with lower variability when fiduxosin was administered to dogs with … fiduxosin have been evaluated under fasting conditions (5). This study evaluated the effect of food on fiduxosin …
Number of citations: 2 link.springer.com
S Dutta, Y Zhang, DJ Daszkowski… - The Journal of …, 2002 - Wiley Online Library
… Therefore, this study was designed to explore the pharmacokinetics and safety of fiduxosin … of fiduxosin is in a middle-aged/elderly male population, the pharmacokinetics of fiduxosin …
Number of citations: 2 accp1.onlinelibrary.wiley.com
ME Brune, SP Katwala, I Milicic, DG Witte… - … of Pharmacology and …, 2002 - ASPET
Fiduxosin is an α 1 -adrenoceptor antagonist with higher affinity for α 1A -adrenoceptors and for α 1D -adrenoceptors than for α 1B -adrenoceptors. Our hypothesis is that such a …
Number of citations: 16 jpet.aspetjournals.org
S Dutta, Y Zhang, DJ Daszkowski… - Clinical drug …, 2002 - Springer
… [2–4] Fiduxosin is a novel orally active agent that is a selective α 1A -… use of fiduxosin is in a middle-aged/elderly male population, the pharmacokinetics of single doses of fiduxosin were …
Number of citations: 2 link.springer.com
DG Witte, ME Brune, SP Katwala, I Milicic… - … of Pharmacology and …, 2002 - ASPET
… Based on this analysis, fiduxosin is a uroselective compound that would be expected to have reduced cardiovascular side effects compared with terazosin and doxazosin, and perhaps …
Number of citations: 22 jpet.aspetjournals.org
AA Hancock, MD Meyer, ME Brune, S Buckner… - J Urol, 2000
Number of citations: 6
S Dutta, Y Zhang… - Journal of …, 2002 - [Stamford, Conn.: Hall Associates] …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.